molecular formula C15H17N3OS B4184264 N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4184264
M. Wt: 287.4 g/mol
InChI Key: AMIPMSCJNYDACB-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique structure combining a pyrimidine ring and a benzothiophene moiety

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes and amines under controlled conditions.

    Construction of the Benzothiophene Moiety: The benzothiophene ring is formed via cyclization reactions involving sulfur-containing precursors.

    Coupling of the Two Moieties: The final step involves coupling the pyrimidine and benzothiophene moieties through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profiles.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its effects on cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with similar compounds such as:

    N-(4,6-dimethyl-2-pyrimidinyl)-4-methylbenzamide: This compound shares the pyrimidine ring but differs in the benzene moiety, leading to different chemical properties and applications.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide: This compound has a similar pyrimidine structure but includes an indole moiety, which may result in different biological activities.

The uniqueness of this compound lies in its combined pyrimidine and benzothiophene structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-9-7-10(2)17-15(16-9)18-14(19)12-8-20-13-6-4-3-5-11(12)13/h7-8H,3-6H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIPMSCJNYDACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CSC3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
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N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
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N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(4,6-dimethyl-2-pyrimidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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